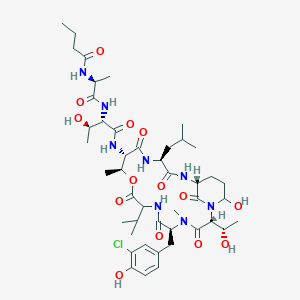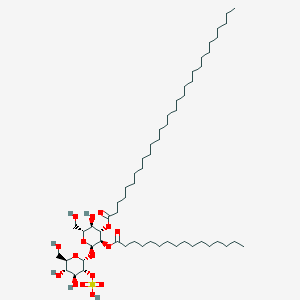
2-O-palmitoyl-2'-O-sulfo-3-O-triacontanoyl-alpha,alpha-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-O-palmitoyl-2'-O-sulfo-3-O-triacontanoyl-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with triacontanoic acid. It derives from an alpha,alpha-trehalose.
Scientific Research Applications
Structural Characterization in Mycobacterium tuberculosis
- The structural features of multiacylated trehalose 2-sulfates in Mycobacterium tuberculosis have been extensively studied. The principal sulfatide SL-I, identified as a tetraacyl-alpha,alphs'-D-trehalose 2'-sulfate, is a key component in this context. These compounds have been explored for their biological functions and potential in understanding the pathogenesis of tuberculosis (Goren, Brokl, & Das, 1976).
Role in Osmolyte Accumulation in Haloalkaliphilic Archaea
- Research on haloalkaliphilic archaea revealed the accumulation of a novel disaccharide, sulfotrehalose, under varying NaCl concentrations. This discovery highlights the importance of such compounds in osmotic balance and stress response in extremophilic microorganisms (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
Enzymatic Processing and Mycolic Acid Metabolism
- Studies on Mycobacterium smegmatis identified an enzyme involved in the exchange of mycolic groups between various trehalose-based compounds, including those similar to the compound . This research contributes to understanding the metabolism and cell wall composition of mycobacteria (Sathyamoorthy & Takayama, 1987).
Genetic Basis of Trehalose Metabolism in Mycobacteria
- The genetic mechanisms behind trehalose metabolism in mycobacteria have been investigated. These studies help understand how trehalose-based molecules, such as polyacyltrehalose, play roles in the structural integrity and virulence of mycobacterial species (Kalscheuer & Koliwer-Brandl, 2014).
Protective Role in Stress Conditions
- Research has shown that trehalose plays a crucial role in protecting proteins and cellular membranes under various stress conditions. This insight into the protective mechanisms of trehalose is significant for understanding the resilience of certain microorganisms (Elbein, Pan, Pastuszak, & Carroll, 2003).
Trehalose in Biotechnology and Industrial Applications
- Trehalose's unique properties have sparked interest in its biotechnological production. Its role as a stabilizer in various applications, including pharmaceuticals and food products, underscores its industrial relevance (Schiraldi, Di Lernia, & de Rosa, 2002).
properties
Molecular Formula |
C58H110O16S |
|---|---|
Molecular Weight |
1095.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] triacontanoate |
InChI |
InChI=1S/C58H110O16S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-35-37-39-41-43-49(61)71-54-52(64)48(46-60)70-58(73-57-55(74-75(66,67)68)53(65)51(63)47(45-59)69-57)56(54)72-50(62)44-42-40-38-36-33-31-16-14-12-10-8-6-4-2/h47-48,51-60,63-65H,3-46H2,1-2H3,(H,66,67,68)/t47-,48-,51-,52-,53+,54+,55-,56-,57-,58-/m1/s1 |
InChI Key |
LJXQGLZBCCMZOI-RQQDWODESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)

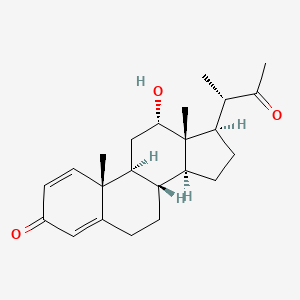
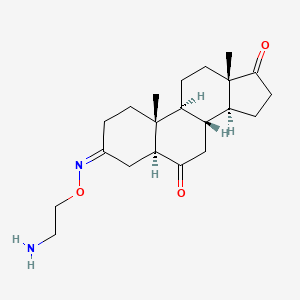

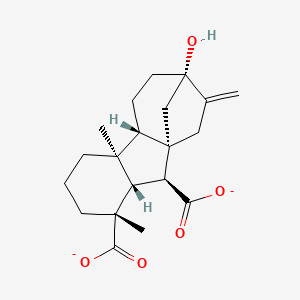
![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)
![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)

